3-Azabicyclo[3.1.1]heptan-6-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[3.1.1]heptan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-4-1-5(6)3-7-2-4/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNUZDIUQQCLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
- Structure: Benzyl substitution at the nitrogen atom (C₁₃H₁₅NO, molecular weight: 201.27) .
- Synthesis : Achieved via a two-step process involving cyclization and benzyl group introduction, yielding multigram quantities .
- Applications: Serves as a key intermediate for piperidine derivatives in drug design. Selective functionalization of the cyclobutane ring enables access to novel bioactive molecules .
- Spectroscopy : Distinct ¹H NMR signals at δ 2.32 (NCH₃) and ¹³C NMR peaks at δ 139.54 (quaternary Ph carbon) confirm steric and electronic effects of the benzyl group .
3-Methyl-3-azabicyclo[3.1.1]heptan-6-one
3-Ethyl- and 3-Isopropyl Derivatives
- 3-Ethyl: CAS 1240529-21-8 (C₈H₁₃NO, molecular weight: 139.19) .
- 3-Isopropyl: CAS 1240529-24-1 (C₉H₁₅NO, molecular weight: 153.22) .
Bicyclic Lactams with Varied Ring Systems
6-Azabicyclo[3.2.0]heptan-7-one
- Structure: A smaller bicyclic system with a fused cyclopropane and pyrrolidinone (CAS: 22031-52-3) .
- Applications : Studied for configurational analysis using chiral NMR reagents and as cysteine protease inhibitors .
- Contrast : The [3.2.0] ring system introduces different torsional strain and hydrogen-bonding capabilities compared to [3.1.1] systems .
1-Azabicyclo[3.1.1]heptan-6-one
- Synthesis Challenges : Attempts to synthesize this isomer via Williams’ method faced limitations in ring closure efficiency .
- Implications : Highlights the sensitivity of bicyclic lactam synthesis to substitution patterns and reaction conditions.
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The benzyl derivative’s efficient synthesis (97% yield for intermediates) underscores its utility in scalable medicinal chemistry .
- Spectroscopic Trends : Alkyl substituents induce predictable upfield/downfield shifts in NMR, aiding structural elucidation .
- Drug Design : Conformational restriction in [3.1.1] systems improves target binding selectivity, as seen in spirocyclic oxetanyl nitrile reductions .
Preparation Methods
Two-Step Multigram Synthesis
The most widely cited method for synthesizing 3-azabicyclo[3.1.1]heptan-6-one involves a two-step protocol starting from cyclobutanone and N,N-bis(methoxymethyl)benzylamine (Figure 1).
Step 1: Condensation Reaction
Cyclobutanone reacts with N,N-bis(methoxymethyl)benzylamine in acetonitrile at 40°C under catalytic conditions using chlorotrimethylsilane (TMSCl). This step forms a spirocyclic intermediate through a cascade Mannich reaction and intramolecular cyclization. The reaction achieves a 91% yield after 24 hours.
Step 2: Hydrolysis
The intermediate undergoes acidic hydrolysis (HCl, H₂O/THF) to cleave the benzyl group and methoxymethyl protecting groups, yielding 3-azabicyclo[3.1.1]heptan-6-one. This step proceeds quantitatively under mild conditions.
Table 1: Reaction Conditions for Two-Step Synthesis
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Solvent | Acetonitrile | THF/H₂O (3:1) |
| Temperature | 40°C | 25°C |
| Catalyst | TMSCl (1.1 equiv) | HCl (6.0 equiv) |
| Time | 24 hours | 2 hours |
| Yield | 91% | >99% |
Alternative Route: Reduction of Spirocyclic Oxetanyl Nitriles
A scalable alternative employs spirocyclic oxetanyl nitriles as precursors (Figure 2). Nitrile reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C generates the corresponding amine, which undergoes intramolecular cyclization under basic conditions (K₂CO₃, methanol) to form the bicyclic framework. This method achieves an 85% overall yield and avoids the use of protective groups.
Reaction Optimization Strategies
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. In the two-step method, acetonitrile enhances the electrophilicity of the iminium intermediate, accelerating cyclization. Lower temperatures (≤40°C) minimize side reactions such as over-alkylation, while higher temperatures reduce reaction times but compromise yields.
Catalytic Enhancements
Replacing TMSCl with boron trifluoride diethyl etherate (BF₃·Et₂O) in Step 1 improves reaction rates but requires stringent moisture control. BF₃·Et₂O reduces the condensation time to 12 hours with comparable yields (89%).
Industrial Production Considerations
Scalability challenges arise from the hygroscopic nature of intermediates and the need for inert atmospheres. Pilot-scale trials have demonstrated that continuous flow reactors mitigate these issues by ensuring precise temperature control and reducing exposure to ambient moisture.
Table 2: Scalability Metrics for Industrial Methods
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Throughput | 500 g/day | 2 kg/day |
| Purity | 95% | 98% |
| Solvent Recovery | 70% | 90% |
| Energy Consumption | High | Moderate |
Comparative Analysis of Synthetic Methods
The two-step method remains favored for its high yields and simplicity, but the oxetanyl nitrile route offers advantages in scalability and reduced reliance on protective groups.
Table 3: Method Comparison
| Criterion | Two-Step Method | Oxetanyl Nitrile Route |
|---|---|---|
| Overall Yield | 91% | 85% |
| Scalability | Moderate | High |
| Protective Groups | Required | Not required |
| Reaction Complexity | Low | Moderate |
Q & A
Q. What are the standard synthetic routes for 3-Azabicyclo[3.1.1]heptan-6-one?
The primary synthesis involves a two-step process:
- Step 1 : Reacting cyclobutanone with N,N-bis(methoxymethyl)benzylamine and chlorotrimethylsilane in acetonitrile at 40°C for 3 hours, followed by 16 hours at room temperature. The intermediate, 3-benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane, is isolated after adjusting the pH to 8 with NaHCO₃ and extracting with EtOAc .
- Step 2 : Cleavage of the dimethoxy group using trifluoroacetic acid (TFA) at 50°C overnight, followed by neutralization with NaHCO₃ and purification via flash column chromatography (CH₂Cl₂ eluent). This yields 3-azabicyclo[3.1.1]heptan-6-one with 89% efficiency and a melting point of 74°C .
- Key Characterization : (CDCl₃): δ 21.40 (cyclobutane CH₂), 48.44 (OCH₃), 103.70 (quaternary C-OCH₃). MS: m/z 247 [M+H]⁺ .
Q. How is the stereochemistry of 3-Azabicyclo[3.1.1]heptan-6-one derivatives determined?
Stereochemical assignments rely on NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. For example, in alcohol derivatives, spatial proximities between protons (e.g., axial vs. equatorial positions) are mapped to confirm configurations. This method is critical for resolving ambiguities in bicyclic systems where traditional NMR splitting patterns are insufficient .
Advanced Research Questions
Q. How can the reactivity of 3-Azabicyclo[3.1.1]heptan-6-one be exploited to synthesize bioactive molecules?
The ketone group at position 6 enables functionalization via:
- Reductive Amination : Reacting with primary amines under H₂/Pd-C to form secondary amines for drug-like scaffolds.
- Grignard Additions : Introducing alkyl/aryl groups to enhance lipophilicity for CNS-targeting compounds.
- Derivatization for Drug Design : Replacing the pyridine ring in Rupatidine (an antihistamine) with the 3-azabicyclo[3.1.1]heptane core improved solubility and metabolic stability, demonstrating its utility in medicinal chemistry .
Q. What analytical methods are critical for characterizing 3-Azabicyclo[3.1.1]heptan-6-one derivatives?
- NMR Spectroscopy : and NMR (500 MHz, CDCl₃) for structural elucidation, supplemented by DEPT experiments to distinguish CH, CH₂, and CH₃ groups .
- Mass Spectrometry (CI-MS) : Confirms molecular weight and fragmentation patterns (e.g., Agilent 1100 LCMSD SL) .
- X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives, though this requires high-purity samples .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
